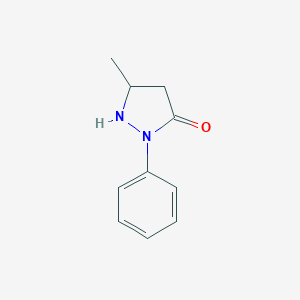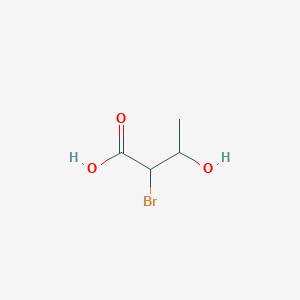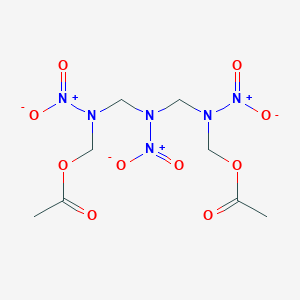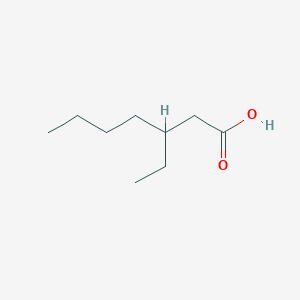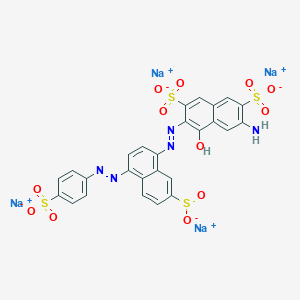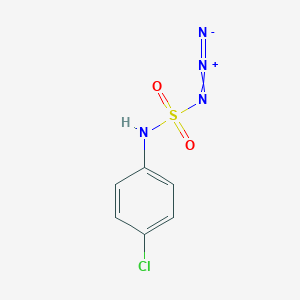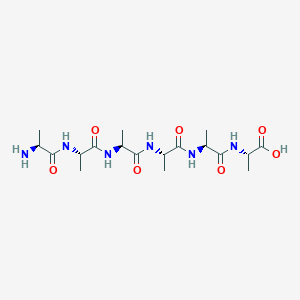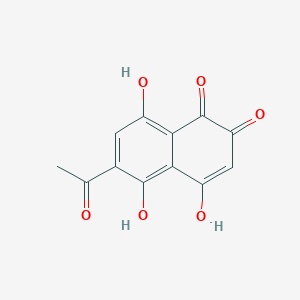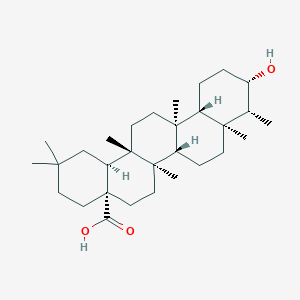
(4As,6aS,6aR,6bS,8aS,9R,10S,12aS,14aS,14bS)-10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 12082783 is a natural product found in Calophyllum calaba, Calophyllum inophyllum, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Transformations and Syntheses
The compound has been a subject of interest in various chemical transformation and synthesis studies. Notable research includes:
Fragmentation Reactions : Saha et al. (1987) explored acid-catalyzed alkylation-rearrangement reactions leading to functionalized hydrofluorene derivatives, demonstrating complex chemical transformations of similar compounds.
- Saha, B., Satyanarayana, G., & Ghatak, U. (1987). Acid-catalysed intramolecular C-alkylation in β,γ-unsaturated diazomethyl ketones. Journal of The Chemical Society-perkin Transactions 1, 1263-1268.
Synthesis of Novel Derivatives : Pankiewicz et al. (1991) and Müller-Uri et al. (1986) conducted research on the synthesis of novel derivatives involving compounds with similar structures, contributing to the understanding of potential applications in medicinal chemistry.
- Pankiewicz, K., Ciszewski, L., & Ptak, A. (1991). Synthesis of 2,2′-Anhydro-2-Hydroxy- and 6,2′-Anhydro-6-Hydroxy-1-β-D-Arabindfuranosylnicotinamide. Nucleosides, Nucleotides & Nucleic Acids, 10, 1333-1344.
- Müller-Uri, C., Singer, E., & Fleischhacker, W. (1986). Synthesis of alkyl-substituted arecoline derivatives as gamma-aminobutyric acid uptake inhibitors. Journal of medicinal chemistry, 29(1), 125-132.
Biological Studies and Applications
The compound and its analogs have been implicated in various biological studies, highlighting their potential in pharmaceutical applications:
Antiprotozoal Activity : Ismail et al. (2003) synthesized aza-analogues of furamidine involving similar structures, revealing significant antiprotozoal activity and in vivo efficacy in a mouse model.
Antibacterial and Enzyme Inhibition Properties : Research by Rasool et al. (2015) and Görlitzer et al. (2000) indicated the antibacterial and enzyme inhibition properties of compounds with structural similarities, pointing towards potential pharmaceutical applications.
- Rasool, S., Aziz‐ur‐Rehman, Abbasi, M., Siddiqui, S. Z., Gondal, A. S., Noor, H., ... & Ahmad, I. (2015). Antibacterial and Enzyme Inhibition Study of Hydrazone Derivatives Bearing 1, 3, 4- Oxadiazole. Pakistan Journal of Chemistry, 5, 14-22.
- Görlitzer, K., Kramer, C., & Boyle, C. (2000). Gyraseinhibitoren. Pharmazie, 55, 595-600.
Propriétés
Numéro CAS |
14511-76-3 |
|---|---|
Nom du produit |
(4As,6aS,6aR,6bS,8aS,9R,10S,12aS,14aS,14bS)-10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid |
Formule moléculaire |
C30H50O3 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(4aS,6aS,6aR,6bS,8aS,9R,10S,12aS,14aS,14bS)-10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H50O3/c1-19-20(31)8-9-21-26(19,4)11-10-22-27(21,5)13-14-29(7)23-18-25(2,3)12-16-30(23,24(32)33)17-15-28(22,29)6/h19-23,31H,8-18H2,1-7H3,(H,32,33)/t19-,20-,21+,22-,23-,26+,27-,28+,29-,30-/m0/s1 |
Clé InChI |
SWXBCXVNBGHVGG-VKGQNDASSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
SMILES canonique |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
Synonymes |
canophyllic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



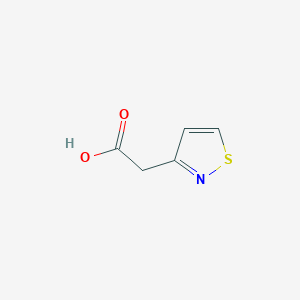
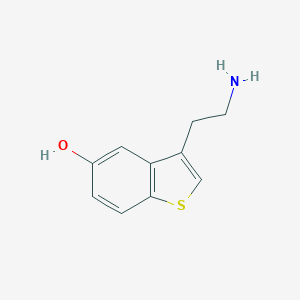
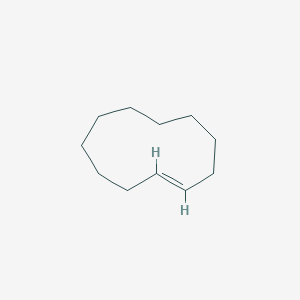
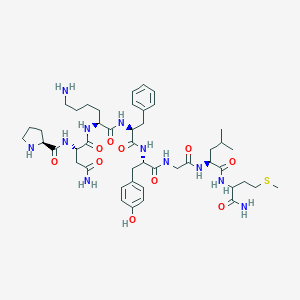
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

